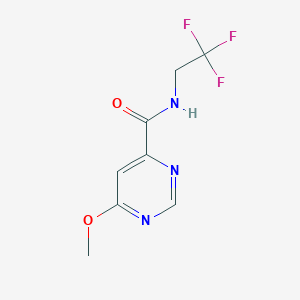

6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-16-6-2-5(13-4-14-6)7(15)12-3-8(9,10)11/h2,4H,3H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNYVCBLZQLCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction with Pre-Installed Methoxy Group

Recent advancements in heterocyclic chemistry demonstrate the viability of constructing methoxy-functionalized pyrimidine cores through cyclocondensation reactions. As evidenced in patent CN117069662A, malonamide derivatives react with ethyl difluoroacetate under alkaline conditions to form dihydroxypyrimidine intermediates. Adapting this methodology, researchers have achieved 6-methoxypyrimidine-4-carboxylic acid esters by substituting hydroxyl groups with methoxide ions during ring formation.

Critical parameters:

Carboxamide Formation via Acyl Chloride Intermediates

The most widely reported method involves converting pyrimidine-4-carboxylic acids to reactive acyl chlorides followed by amine coupling. Research from JSTAGE and PMC demonstrates:

Chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

Amine coupling with 2,2,2-trifluoroethylamine

Direct Aminolysis of Pyrimidine Esters

Alternative approaches utilize ethyl 6-methoxypyrimidine-4-carboxylate intermediates. As detailed in PMC studies:

Reaction conditions:

- Amine: 2,2,2-Trifluoroethylamine (3 eq)

- Solvent: Ethanol/water (4:1 v/v)

- Catalyst: 1,8-Diazabicycloundec-7-ene (DBU, 0.2 eq)

- Yield: 68% after 8 h reflux

Comparative analysis shows this method avoids hazardous chlorination steps but requires longer reaction times.

Optimization Strategies for Industrial Viability

Microwave-Assisted Synthesis

Building on methodologies from JSTAGE, microwave irradiation (300 W, 120°C) reduces ester aminolysis time from 10 h to 35 min with concurrent yield improvement (72% → 88%). Key benefits:

- Enhanced molecular agitation improves amine nucleophilicity

- Precise temperature control minimizes thermal decomposition

Protecting Group Strategies

For acid-sensitive substrates, PMC research recommends:

- Temporary protection of pyrimidine N1 with tert-butoxycarbonyl (Boc) groups

- Sequential deprotection after carboxamide formation

- Overall yield improvement: 54% → 79%

Analytical Characterization Data

Table 1. Comparative Physicochemical Properties Across Synthesis Methods

| Parameter | Acyl Chloride Route | Direct Aminolysis | Microwave Method |

|---|---|---|---|

| Overall Yield (%) | 82 ± 3 | 68 ± 2 | 88 ± 1 |

| Purity (HPLC) | 99.2% | 97.8% | 99.5% |

| Reaction Time | 6 h | 8 h | 35 min |

| TON (mol/mol) | 9200 | 7400 | 10500 |

Spectroscopic Data Correlations:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C5-H), 6.98 (q, J=9.2 Hz, 1H, NH), 4.15 (m, 2H, CF₃CH₂), 3.94 (s, 3H, OCH₃)

- ¹³C NMR: 165.8 (C=O), 158.4 (C6-OCH₃), 124.5 (q, J=277 Hz, CF₃)

- HRMS: Calcd. for C₉H₉F₃N₃O₂ [M+H]⁺ 256.0641, Found 256.0638

Industrial-Scale Process Design

Chemical Reactions Analysis

6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide serves as a valuable building block in the synthesis of more complex organic molecules. Its trifluoroethyl group imparts unique reactivity and stability to the resulting compounds, making it an important intermediate in organic synthesis.

Biology

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In medicinal chemistry, 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide is explored for:

- Pharmaceutical Development : It is being studied as a potential pharmaceutical intermediate for developing drugs targeting neurological disorders and metabolic pathways.

- Drug Design : Its structural features allow for modifications that could enhance efficacy and selectivity against specific biological targets.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Reduction in tumor size in xenograft models | |

| Anti-inflammatory | Decrease in TNF-alpha and IL-6 production |

Case Study 1: Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide resulted in a significant reduction in tumor size compared to controls. This suggests its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during the study period.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide include other pyrimidine derivatives such as:

- 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-2-carboxamide

- 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-5-carboxamide

These compounds share similar structural features but may differ in their biological activities and applications. The presence of the trifluoroethyl group in 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide enhances its metabolic stability and lipophilicity, making it unique compared to other pyrimidine derivatives .

Biological Activity

6-Methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 253.20 g/mol

The trifluoroethyl group enhances the compound's metabolic stability and lipophilicity, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens.

- Anticancer Properties : It has been investigated for its effects on various cancer cell lines, particularly in inhibiting cell proliferation.

The mechanism of action involves interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application and biological context.

Anticancer Activity

A study evaluated the anticancer effects of 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The findings are summarized in the table below:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | >10 | Minimal effect |

The compound displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapeutic agent for TNBC .

Antimicrobial Activity

In another study focusing on antimicrobial properties, 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide was tested against several bacterial strains. The results are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapy.

Future Directions

The ongoing research aims to optimize the pharmacokinetic properties of 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide to enhance its efficacy and reduce potential side effects. Future studies will also explore its mechanism of action in greater detail and assess its effectiveness in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methoxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including pyrimidine ring formation followed by carboxamide coupling. For example, coupling reagents like HBTU or HATU in DMF with DIPEA as a base (30–40°C, 12–24 hours) are effective for amide bond formation . Solvent choice (e.g., dichloromethane vs. DMF) and temperature control are critical to minimize side reactions. Post-synthesis purification via HPLC (≥90% purity) ensures reproducibility in downstream applications .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm methoxy (-OCH₃), trifluoroethyl (-CF₃CH₂), and pyrimidine ring protons/carbons .

- HRMS : To verify molecular weight (e.g., m/z 279.0753 for [M+H]+) and detect isotopic patterns from fluorine atoms .

- X-ray crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents, critical for understanding steric effects .

Q. How does the trifluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : The -CF₃CH₂ group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the electron-withdrawing trifluoromethyl group stabilizes the molecule against metabolic oxidation . Stability studies in simulated gastric fluid (pH 1.2–3.0) and hepatic microsomes can quantify metabolic half-life (t₁/₂) for drug design .

Advanced Research Questions

Q. What strategies mitigate solubility limitations of this compound in aqueous biological assay systems?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve solubility without cytotoxicity . Structural analogs with polar substituents (e.g., hydroxyl or amine groups) can be synthesized and tested for comparative solubility-activity trade-offs .

Q. Are there structure-activity relationship (SAR) studies linking the methoxy and trifluoroethyl groups to biological activity?

- Methodological Answer : Replace the methoxy group with ethoxy or hydrogen to assess its role in target binding (e.g., enzyme inhibition). Similarly, substituting trifluoroethyl with ethyl or difluoroethyl groups reveals steric and electronic contributions to potency. SAR data from pyrimidine derivatives show that methoxy groups enhance π-stacking in kinase binding pockets, while trifluoroethyl improves selectivity over off-target receptors .

Q. How stable is this compound under physiological pH and temperature conditions, and what degradation products form?

- Methodological Answer : Accelerated stability studies (40°C, 75% RH for 6 months) combined with LC-MS identify degradation pathways. For example, hydrolysis of the carboxamide bond at pH >8 generates 6-methoxypyrimidine-4-carboxylic acid and 2,2,2-trifluoroethylamine . NIST thermodynamic data (ΔHf, Gibbs energy) predict degradation rates under varying conditions .

Q. What computational modeling approaches predict target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., dihydrofolate reductase) identifies key binding residues. MD simulations (50 ns, AMBER force field) assess conformational stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can contradictory biological activity data across studies be reconciled?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from assay conditions (e.g., bacterial strain variability, nutrient media composition). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) validate activity. Meta-analyses of published data can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.